(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a dimethylamino group, a phenyl ring, an isobutylsulfonyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also serve as a model compound for studying the behavior of azetidinone-containing molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonyl group can act as an electrophilic center. The azetidinone ring may provide structural rigidity and influence the overall conformation of the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
- (3-(Dimethylamino)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone
- (3-(Dimethylamino)phenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone
Uniqueness
(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding interactions, and overall stability compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)13-6-5-7-14(8-13)17(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKFRSAHHCMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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